molecular formula C18H20N2O4S B3467590 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

Cat. No.: B3467590
M. Wt: 360.4 g/mol
InChI Key: CTWVDRKGORXLNZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Biochemical Analysis

Biochemical Properties

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyruvate kinase PKM, an enzyme involved in glycolysis . The compound’s interaction with pyruvate kinase PKM suggests its potential role in modulating energy metabolism. Additionally, it may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with pyruvate kinase PKM can alter glycolytic flux, impacting cellular energy production . Furthermore, the compound may affect other signaling pathways and gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to pyruvate kinase PKM, potentially inhibiting its activity and altering glycolytic flux . This interaction can lead to downstream effects on cellular metabolism and energy production. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with pyruvate kinase PKM suggests its involvement in glycolysis . Additionally, it may affect other metabolic pathways, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues can influence its activity and function

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous alkaline medium, often using sodium carbonate as a base. The resulting intermediate is then treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride to yield the final product .

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase and lipoxygenase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antibacterial and anticancer agent.

    Industry: It is used in the development of new materials and as a ligand in catalysis

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by coordinating its sulfonamide group with the zinc ion in the enzyme’s active site. This interaction disrupts the enzyme’s function, leading to reduced activity .

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine is unique due to its specific structural features and the presence of both a benzodioxin and a piperazine moiety. Similar compounds include:

This compound’s unique combination of structural elements and functional groups makes it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-25(22,16-6-7-17-18(14-16)24-13-12-23-17)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWVDRKGORXLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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